molecular formula C18H13NO3 B14669598 11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- CAS No. 39597-33-6

11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-

Cat. No.: B14669598
CAS No.: 39597-33-6
M. Wt: 291.3 g/mol
InChI Key: ZWXRSMHCUSEEEI-UHFFFAOYSA-N
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Description

11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinoline family, which is known for its diverse biological activities and potential pharmaceutical applications. The structure of this compound includes an indenoquinoline core with methoxy groups at the 7th and 8th positions, which can influence its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- typically involves the condensation of ninhydrin with o-phenylenediamine. This reaction is carried out under reflux conditions in ethanol, resulting in the formation of the indenoquinoline core . The methoxy groups are introduced through subsequent methylation reactions using appropriate methylating agents such as dimethyl sulfate or methyl iodide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as c-Jun N-terminal kinases (JNKs). It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may act as a nitric oxide donor, contributing to its biological activity .

Comparison with Similar Compounds

  • 6,9-Dimethoxy-11H-indeno[1,2-b]quinoxalin-11-one
  • 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one
  • Indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives

Comparison: 11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- is unique due to its specific substitution pattern with methoxy groups at the 7th and 8th positions. This substitution can significantly influence its chemical reactivity and biological properties compared to other indenoquinoline derivatives. For instance, the presence of methoxy groups can enhance its solubility and potentially its bioavailability .

Properties

CAS No.

39597-33-6

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

7,8-dimethoxyindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C18H13NO3/c1-21-15-8-10-7-13-17(19-14(10)9-16(15)22-2)11-5-3-4-6-12(11)18(13)20/h3-9H,1-2H3

InChI Key

ZWXRSMHCUSEEEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC3=C(C4=CC=CC=C4C3=O)N=C2C=C1OC

Origin of Product

United States

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